2-Bromo-3-phenylbutanenitrile

Vue d'ensemble

Description

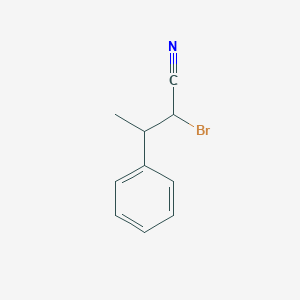

2-Bromo-3-phenylbutanenitrile, is an organic compound with the molecular formula C10H10BrN. This compound is characterized by the presence of a bromine atom, a phenyl group, and a nitrile group attached to a butane backbone. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror images of each other.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-phenylbutanenitrile typically involves the bromination of 3-phenylbutanenitrile. This can be achieved through the following steps:

Starting Material: 3-phenylbutanenitrile.

Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Isolation: The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-3-phenylbutanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Formation of 3-phenylbutanenitrile derivatives.

Reduction: Formation of 3-phenylbutylamine.

Oxidation: Formation of benzoic acid or acetophenone derivatives.

Applications De Recherche Scientifique

Synthesis of Alkenes

One of the primary applications of 2-Bromo-3-phenylbutanenitrile is in the synthesis of alkenes through elimination reactions. When treated with strong bases such as sodium methoxide, it undergoes E2 elimination to yield alkenes. The major product is typically the Zaitsev product, which is favored due to steric factors in the transition state .

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom can be substituted with nucleophiles to form diverse derivatives that exhibit biological activity. For instance, modifications can lead to compounds with potential analgesic or anti-inflammatory properties, as indicated by studies focusing on TRPV channel modulators .

Formation of Cyclic Compounds

The compound can also be utilized in cyclization reactions to produce cyclic structures that are prevalent in many natural products and pharmaceuticals. The presence of the nitrile group enables further transformations that can lead to complex cyclic architectures.

Case Study 1: E2 Elimination Mechanism

In a study examining the elimination reactions of this compound, researchers demonstrated that when subjected to sodium methoxide, the compound preferentially forms alkenes via an E2 mechanism. The stereochemistry of the starting material influences the stereochemistry of the resulting alkene, showcasing the compound's utility in stereospecific synthesis .

Case Study 2: Pharmaceutical Development

Research has highlighted the potential of derivatives of this compound as TRPV channel modulators. These compounds have been investigated for their analgesic properties, indicating that modifications to the nitrile or bromine substituents can enhance biological activity while minimizing side effects .

Data Table: Comparison of Synthetic Routes

Mécanisme D'action

The mechanism of action of 2-bromo-3-phenylbutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in reduction and hydrolysis reactions, leading to the formation of amines and carboxylic acids, respectively. The phenyl group can undergo various electrophilic aromatic substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-bromo-3-phenylpropionitrile: Similar structure but with a shorter carbon chain.

2-chloro-3-phenylbutanenitrile: Similar structure but with a chlorine atom instead of bromine.

3-phenylbutanenitrile: Lacks the bromine atom.

Uniqueness

2-bromo-3-phenylbutanenitrile is unique due to the presence of both a bromine atom and a nitrile group on the same carbon chain, which allows for diverse chemical reactivity and applications in various fields of research.

Activité Biologique

2-Bromo-3-phenylbutanenitrile is a compound of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrN. The presence of a bromine atom and a nitrile group in its structure contributes to its reactivity and biological properties. The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the bromination of 3-phenylbutanenitrile. The method may include the use of reagents like sodium bromide in the presence of an oxidizing agent to facilitate the introduction of the bromine atom.

Biological Activities

Research indicates that compounds containing nitrile groups exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of some key findings regarding the biological activity of this compound:

Anticancer Activity

Several studies have suggested that nitrile-containing compounds can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

The proposed mechanism for the anticancer activity includes:

- Inhibition of Kinases : Compounds like this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Studies

- Study on Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study indicated that these compounds could be developed as potential chemotherapeutic agents .

- Mechanistic Insights : Another investigation explored the mechanistic aspects, revealing that 2-bromo derivatives could disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase. This was associated with increased levels of reactive oxygen species (ROS), contributing to cellular stress and apoptosis .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-bromo-3-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUQURIPHCQJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.